

Application Notes and Protocols for Re₃W as a Diffusion Barrier in Microelectronics

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Compound of Interest

Compound Name: Rhenium--tungsten (3/2)

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Introduction

In the continuous scaling of microelectronic devices, the reliability of copper interconnects is paramount. Copper, due to its low resistivity and high electromigration resistance, is the material of choice for metallization. However, its tendency to diffuse into the surrounding dielectric materials at elevated temperatures can lead to device failure.^{[1][2]} This necessitates the use of a diffusion barrier layer. Traditional barriers like Tantalum Nitride (TaN) face challenges in sub-10 nm technology nodes due to their increasing contribution to the overall interconnect resistance as they become thinner.^[1]

Rhenium-Tungsten (Re-W) alloys are emerging as promising candidates for diffusion barriers due to their high melting points, thermal stability, and low solubility with copper.^{[3][4]} This application note focuses on the use of Re₃W (a Rhenium-Tungsten alloy with a 3:1 atomic ratio) as a diffusion barrier in copper interconnects. Re₃W combines the high melting point and strength of tungsten with the enhanced ductility and resistivity of rhenium, offering a potentially superior alternative to conventional barrier materials.^[5]

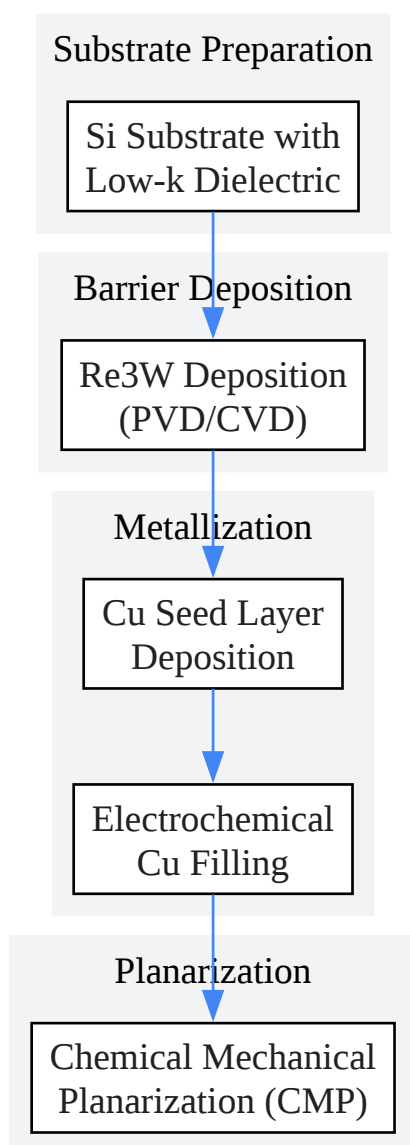
Properties of ReW Alloys

Rhenium-Tungsten alloys exhibit a range of desirable properties for microelectronics applications, stemming from the "rhenium effect," which enhances the ductility and recrystallization temperature of tungsten.^[3] Key properties are summarized in the table below.

Property	W (Tungsten)	Re (Rhenium)	W-Re Alloys (General)
Melting Point (°C)	3422	3186	High, generally between that of W and Re
Electrical Resistivity (μΩ·cm)	5.6	19.3	Higher than pure W, increases with Re content
Crystal Structure	BCC	HCP	BCC (for lower Re concentrations)
Thermal Stability	High	High	Excellent, with high recrystallization temperatures
Adhesion to Cu	Moderate	Good	Generally good, can be enhanced with deposition techniques
Ductility	Low	High	Significantly improved over pure Tungsten

Application of Re3W as a Diffusion Barrier

The primary function of the Re3W layer is to prevent the diffusion of copper atoms into the adjacent dielectric layer, thereby preventing the formation of copper silicides and ensuring the electrical integrity of the device. The workflow for integrating a Re3W diffusion barrier is depicted below.



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Figure 1: Experimental workflow for Cu interconnect fabrication with a Re3W barrier.

Experimental Protocols

Deposition of Re3W Thin Films

a) Physical Vapor Deposition (PVD) - Sputtering

This is a common technique for depositing refractory metal barriers.

- Target: A high-purity Re3W alloy target.

- Substrate: Si wafer with a thermally grown SiO₂ or a low-k dielectric layer.
- Deposition System: DC magnetron sputtering system.
- Protocol:
 - Introduce the substrate into the deposition chamber.
 - Evacuate the chamber to a base pressure of at least 1×10^{-7} Torr.
 - Pre-sputter the Re₃W target for 5-10 minutes with the shutter closed to clean the target surface.
 - Introduce Argon (Ar) gas at a controlled flow rate to maintain a working pressure of 2-5 mTorr.
 - Apply a DC power of 100-300 W to the target.
 - Open the shutter to deposit the Re₃W film on the substrate. The deposition time will determine the film thickness (e.g., a few nanometers).
 - After deposition, cool the substrate in a vacuum before removal.

b) Chemical Vapor Deposition (CVD)

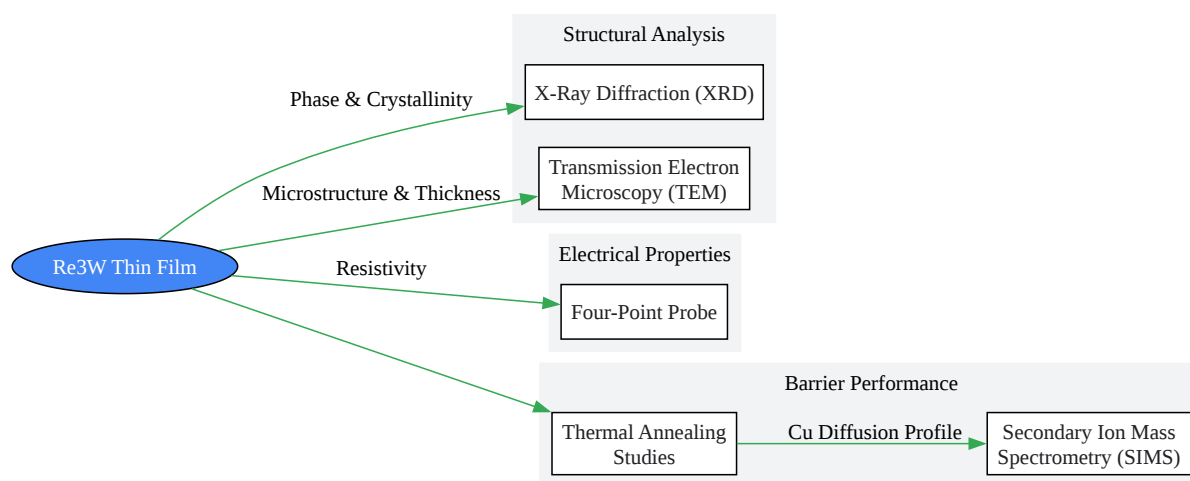
CVD can offer better conformal coverage for high-aspect-ratio features.

- Precursors: Rhenium and Tungsten precursors (e.g., Rhenium pentachloride (ReCl₅) and Tungsten hexafluoride (WF₆)).
- Carrier Gas: H₂ and Ar.
- Substrate: Si wafer with a low-k dielectric.
- Deposition System: A low-pressure CVD (LPCVD) reactor.
- Protocol:
 - Place the substrate in the CVD reactor.

- Heat the substrate to the desired deposition temperature (e.g., 300-500 °C).
- Introduce the precursor gases into the reactor at controlled flow rates. The ratio of the precursor flow rates will determine the stoichiometry of the ReW film.
- The precursor gases react on the substrate surface to form the Re₃W film.
- After the desired thickness is achieved, stop the precursor flow and cool the reactor under an inert gas flow.

Characterization of the Re₃W Barrier

A comprehensive characterization is crucial to evaluate the performance of the Re₃W diffusion barrier.



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Figure 2: Characterization workflow for Re₃W diffusion barriers.

- X-Ray Diffraction (XRD): To determine the crystal structure and phase of the deposited Re3W film. Amorphous or nanocrystalline structures are often preferred for diffusion barriers as they lack grain boundaries which can act as fast diffusion paths.[6]
- Transmission Electron Microscopy (TEM): To visualize the cross-section of the Cu/Re3W/Dielectric stack, measure the film thickness and uniformity, and examine the interface quality.
- Four-Point Probe: To measure the sheet resistance of the Re3W film, from which the electrical resistivity can be calculated.
- Secondary Ion Mass Spectrometry (SIMS): To obtain a depth profile of the elemental composition after thermal annealing. This is a direct method to assess copper diffusion through the barrier.

Thermal Stability Test Protocol

- Deposit a stack of Cu (100 nm) / Re3W (5-10 nm) / SiO₂ / Si.
- Anneal the samples in a vacuum or inert atmosphere (e.g., Ar or N₂) at various temperatures (e.g., 400°C, 500°C, 600°C, 700°C) for a fixed duration (e.g., 30 minutes).
- After annealing, analyze the samples using:
 - XRD: To check for the formation of copper silicide (Cu₃Si), which indicates barrier failure.
 - SIMS: To measure the depth profile of Cu and Si. The presence of a significant amount of Cu in the SiO₂ or Si layer signifies barrier breakdown.
 - Four-Point Probe: To measure the sheet resistance of the stack. A sharp increase in sheet resistance often accompanies barrier failure due to the formation of high-resistivity silicides.

Expected Performance and Comparison

While specific data for Re3W is not widely available, based on the properties of Re-W alloys and other refractory metal barriers, the expected performance can be extrapolated.

Barrier Material	Typical Thickness (nm)	Resistivity ($\mu\Omega\cdot\text{cm}$)	Failure Temperature ($^{\circ}\text{C}$)	Deposition Method(s)
TaN	5 - 20	200 - 1000	600 - 650	PVD, CVD, ALD
TiN	5 - 20	20 - 70	500 - 550	PVD, CVD, ALD
CoW	2 - 10	50 - 150	~700	PVD, Plating
Re3W (Expected)	2 - 10	30 - 80	> 700	PVD, CVD

The expected lower resistivity of Re3W compared to TaN at smaller thicknesses would be a significant advantage in reducing the overall interconnect resistance. The high melting point and thermal stability of Re-W alloys suggest that Re3W could exhibit a higher failure temperature than conventional barriers.

Conclusion

Re3W presents a compelling case as a next-generation diffusion barrier for copper interconnects in advanced microelectronics. Its anticipated properties of high thermal stability, good adhesion, and potentially lower resistivity at scaled dimensions make it a promising alternative to traditional materials. The experimental protocols outlined in this document provide a framework for the deposition and characterization of Re3W thin films to validate their performance as a robust diffusion barrier. Further research and optimization of deposition processes are necessary to fully realize the potential of Re3W in future integrated circuits.

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